3-(2-Methylpropyl)cyclohexane-1-thiol
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Overview
Description
3-(2-Methylpropyl)cyclohexane-1-thiol is an organic compound with the molecular formula C10H20S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is a derivative of cyclohexane, where a thiol group is attached to the first carbon of the cyclohexane ring, and a 2-methylpropyl group is attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Alkyl Halides: One common method for synthesizing thiols involves the reaction of alkyl halides with a sulfur nucleophile such as sodium hydrosulfide.
Using Thiourea: Another method involves the use of thiourea as the nucleophile.
Industrial Production Methods
Industrial production of thiols often involves similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiols can undergo oxidation to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed
Disulfides: Formed by oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed by further oxidation of disulfides.
Substituted Products: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Methylpropyl)cyclohexane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: A simpler thiol with a cyclohexane ring and a thiol group.
3-(2-Methylpropyl)cyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(2-Methylpropyl)cyclohexane-1-amine: Similar structure but with an amino group instead of a thiol group.
Uniqueness
3-(2-Methylpropyl)cyclohexane-1-thiol is unique due to the presence of both a bulky 2-methylpropyl group and a reactive thiol group on the cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H20S |
---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-8(2)6-9-4-3-5-10(11)7-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
HYJLGSARCQZYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC(C1)S |
Origin of Product |
United States |
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